- Azapropellanes as phase-transfer catalyst. 4. Conformational stabilities of substituted azapropellanes: 2-methyl-1-azoniatricyclo[4.4.4.01,6]tetradecane salts, Journal of Organic Chemistry, 1982, 47(19), 3777-9

Cas no 928-50-7 (4-Pentenyl Chloride)

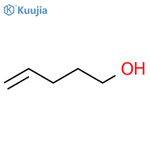

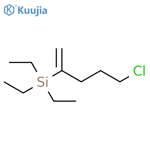

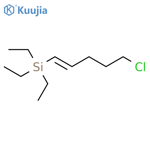

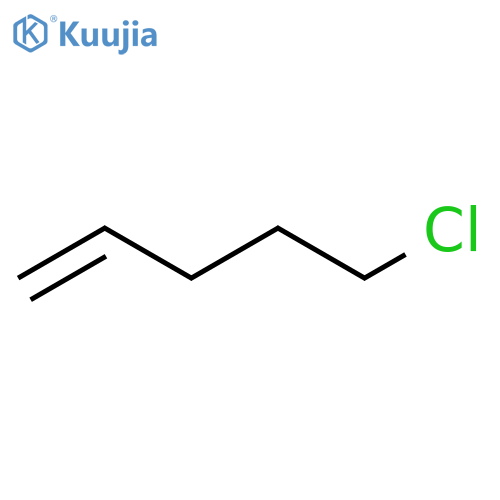

4-Pentenyl Chloride structure

商品名:4-Pentenyl Chloride

4-Pentenyl Chloride 化学的及び物理的性質

名前と識別子

-

- 1-Pentene, 5-chloro-

- 5-CHLORO-1-PENTENE

- 5-Chloropent-1-ene

- 1-Pentene,5-chloro

- 4-pentenyl chloride

- 5-chloro-pent-1-ene

- 5-chloropentene

- 5-Chlor-pent-1-en

- 5-Chloro-1-pentene (ACI)

- 1-Chloro-4-pentene

- MFCD00039389

- AKOS011896934

- SCHEMBL445546

- CS-0187136

- EN300-172719

- O11411

- DTXSID60335143

- DTXCID10286232

- AS-50224

- 928-50-7

- SY115227

- C5H9Cl

- 4-Pentenyl Chloride

-

- MDL: MFCD00039389

- インチ: 1S/C5H9Cl/c1-2-3-4-5-6/h2H,1,3-5H2

- InChIKey: UPOBJNRMUDPATE-UHFFFAOYSA-N

- ほほえんだ: ClCCCC=C

計算された属性

- せいみつぶんしりょう: 104.03900

- どういたいしつりょう: 104.039

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 0

- 重原子数: 6

- 回転可能化学結合数: 3

- 複雑さ: 32.9

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 0A^2

- 疎水性パラメータ計算基準値(XlogP): 2.3

じっけんとくせい

- 密度みつど: 0.9125 g/cm3 (20 ºC)

- ふってん: 105 ºC

- フラッシュポイント: 7.3±6.2 ºC,

- 屈折率: 1.4322 (20 ºC)

- ようかいど: 極微溶性(0.35 g/l)(25ºC)、

- PSA: 0.00000

- LogP: 2.19140

4-Pentenyl Chloride セキュリティ情報

4-Pentenyl Chloride 税関データ

- 税関コード:2903299090

- 税関データ:

中国税関コード:

2903299090概要:

HS:2903299090。他の無環炭化水素の不飽和塩素化誘導体。付加価値税:17.0%。税金還付率:9.0%. 規制条件:いいえ。最恵国関税:5.5%. 一般関税:30.0%

申告要素:

製品名, 成分含有量、

要約:

29032999090無環炭化水素の他の不飽和塩素化誘導体。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:5.5%.General tariff:30.0%

4-Pentenyl Chloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-172719-0.1g |

5-chloropent-1-ene |

928-50-7 | 95% | 0.1g |

$19.0 | 2023-09-20 | |

| Enamine | EN300-172719-25.0g |

5-chloropent-1-ene |

928-50-7 | 95% | 25.0g |

$157.0 | 2023-02-17 | |

| Enamine | EN300-172719-100.0g |

5-chloropent-1-ene |

928-50-7 | 95% | 100.0g |

$535.0 | 2023-02-17 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-WG095-20g |

4-Pentenyl Chloride |

928-50-7 | 97% | 20g |

534.0CNY | 2021-07-14 | |

| TRC | P676900-500mg |

4-Pentenyl Chloride |

928-50-7 | 500mg |

$87.00 | 2023-05-17 | ||

| TRC | P676900-1g |

4-Pentenyl Chloride |

928-50-7 | 1g |

$98.00 | 2023-05-17 | ||

| Enamine | EN300-172719-0.25g |

5-chloropent-1-ene |

928-50-7 | 95% | 0.25g |

$19.0 | 2023-09-20 | |

| Enamine | EN300-172719-1.0g |

5-chloropent-1-ene |

928-50-7 | 95% | 1g |

$0.0 | 2023-06-07 | |

| Enamine | EN300-172719-5.0g |

5-chloropent-1-ene |

928-50-7 | 95% | 5.0g |

$45.0 | 2023-02-17 | |

| Enamine | EN300-172719-10g |

5-chloropent-1-ene |

928-50-7 | 95% | 10g |

$66.0 | 2023-09-20 |

4-Pentenyl Chloride 合成方法

Synthetic Routes 1

Synthetic Routes 2

Synthetic Routes 3

はんのうじょうけん

1.1 Reagents: Diisobutylaluminum hydride Catalysts: Dichloro[1,1′-(1,3-propanediyl)bis[1,1-diphenylphosphine-κP]]nickel Solvents: Tetrahydrofuran ; 22 °C → 0 °C

1.2 5 min, 0 °C; 0 °C → 22 °C; 2 h, 22 °C

1.3 Reagents: Potassium sodium tartrate , Water ; 0 °C; 30 min, 0 °C

1.2 5 min, 0 °C; 0 °C → 22 °C; 2 h, 22 °C

1.3 Reagents: Potassium sodium tartrate , Water ; 0 °C; 30 min, 0 °C

リファレンス

- α-Selective Ni-Catalyzed Hydroalumination of Aryl- and Alkyl-Substituted Terminal Alkynes: Practical Syntheses of Internal Vinyl Aluminums, Halides, or Boronates, Journal of the American Chemical Society, 2010, 132(32), 10961-10963

Synthetic Routes 4

はんのうじょうけん

1.1 Reagents: Butyllithium Solvents: Diethyl ether

リファレンス

- Decomposition and electrophilic properties of nonfunctionalized monohalogenated carbenoids, Bulletin de la Societe Chimique de France, 1985, (5), 837-43

Synthetic Routes 5

Synthetic Routes 6

はんのうじょうけん

1.1 Catalysts: 2636803-63-7 Solvents: Toluene-d8 ; 2 h, 80 °C

リファレンス

- Synthesis and structure of thienyl Fischer carbene complexes of PtII for application in alkyne hydrosilylation, New Journal of Chemistry, 2021, 45(14), 6220-6230

Synthetic Routes 7

Synthetic Routes 8

はんのうじょうけん

リファレンス

- Thermal and induced decompositions of N-alkoxycarbonyldihydropyridines: end product analysis and EPR spectra of azacyclohexadienyl radicals, Journal of the Chemical Society, 1998, (6), 1423-1429

Synthetic Routes 9

はんのうじょうけん

1.1 Catalysts: Palladium diacetate , 1H-Imidazolium, 3-(3-cyanopropyl)-1-methyl-, salt with 1,1,1-trifluoro-N-[(trifl… ; 5 min, 25 °C; 1 h, 120 °C

1.2 Reagents: Hydrogen Solvents: Cyclohexane ; 2.8 h, 1 bar, 25 °C

1.2 Reagents: Hydrogen Solvents: Cyclohexane ; 2.8 h, 1 bar, 25 °C

リファレンス

- Palladium nanoparticle catalysts in ionic liquids: synthesis, characterization and selective partial hydrogenation of alkynes to Z-alkenes, Journal of Materials Chemistry, 2011, 21(9), 3030-3036

Synthetic Routes 10

はんのうじょうけん

リファレンス

- Electrophilic additions to ω-methoxyolefins, Journal fuer Praktische Chemie (Leipzig), 1971, 313(5), 956-68

Synthetic Routes 11

はんのうじょうけん

リファレンス

- Synthesis of alkenes by elimination reactions, Science of Synthesis, 2010, 47, 771-881

Synthetic Routes 12

Synthetic Routes 13

はんのうじょうけん

リファレンス

- The formation of cyclic ethers from olefinic alcohols. II. Ring closure reactions of 4-penten-1-ol, Glasnik Hemijskog Drustva Beograd, 1975, 40(5-6), 291-307

Synthetic Routes 14

はんのうじょうけん

1.1 Catalysts: Palladium diacetate , 1H-Imidazolium, 3-(3-cyanopropyl)-1-methyl-, salt with 1,1,1-trifluoro-N-[(trifl… ; 5 min, 25 °C; 1 h, 120 °C

1.2 Reagents: Hydrogen Solvents: Cyclohexane ; 2.8 h, 1 bar, 25 °C

1.2 Reagents: Hydrogen Solvents: Cyclohexane ; 2.8 h, 1 bar, 25 °C

リファレンス

- Palladium nanoparticle catalysts in ionic liquids: synthesis, characterization and selective partial hydrogenation of alkynes to Z-alkenes, Journal of Materials Chemistry, 2011, 21(9), 3030-3036

Synthetic Routes 15

Synthetic Routes 16

はんのうじょうけん

リファレンス

- Controlled chlorination of hydrocarbons. III. Chlorination of olefins in the gas phase, Bulletin de la Societe Chimique de France, 1974, 661, 661-6

Synthetic Routes 17

はんのうじょうけん

リファレンス

- Electrophilic additions to ω-methoxyolefins, Journal fuer Praktische Chemie (Leipzig), 1971, 313(5), 956-68

Synthetic Routes 18

はんのうじょうけん

リファレンス

- Reaction of allyl halides with diazomethane using copper salt catalysis, Chemische Berichte, 1966, 99(9), 2855-68

Synthetic Routes 19

はんのうじょうけん

1.1 Reagents: Hydrogen Catalysts: Gold Solvents: Toluene ; 25 h, 30 atm, 120 °C

リファレンス

- Green, Multi-Gram One-Step Synthesis of Core-Shell Nanocomposites in Water and Their Catalytic Application to Chemoselective Hydrogenations, Chemistry - A European Journal, 2016, 22(50), 17962-17966

Synthetic Routes 20

はんのうじょうけん

1.1 Reagents: Pyridine Solvents: Dichloromethane ; rt → 10 °C

1.2 Reagents: Thionyl chloride ; overnight, rt

1.3 Reagents: Water ; 0 °C

1.2 Reagents: Thionyl chloride ; overnight, rt

1.3 Reagents: Water ; 0 °C

リファレンス

- Ni-Catalyzed carboxylation of aziridines en route to β-amino acids, Journal of the American Chemical Society, 2021, 143(13), 4949-4954

Synthetic Routes 21

Synthetic Routes 22

Synthetic Routes 23

はんのうじょうけん

リファレンス

- Thermal and induced decompositions of N-alkoxycarbonyldihydropyridines: end product analysis and EPR spectra of azacyclohexadienyl radicals, Journal of the Chemical Society, 1998, (6), 1423-1429

Synthetic Routes 24

はんのうじょうけん

リファレンス

- The formation of cyclic ethers from olefinic alcohols. II. Ring closure reactions of 4-penten-1-ol, Glasnik Hemijskog Drustva Beograd, 1975, 40(5-6), 291-307

Synthetic Routes 25

はんのうじょうけん

1.1 Catalysts: 2636803-63-7 Solvents: Toluene-d8 ; 2 h, 80 °C

リファレンス

- Synthesis and structure of thienyl Fischer carbene complexes of PtII for application in alkyne hydrosilylation, New Journal of Chemistry, 2021, 45(14), 6220-6230

Synthetic Routes 26

Synthetic Routes 27

はんのうじょうけん

1.1 Reagents: Pyridine Solvents: Dichloromethane ; rt → 10 °C

1.2 Reagents: Thionyl chloride ; overnight, rt

1.3 Reagents: Water ; 0 °C

1.2 Reagents: Thionyl chloride ; overnight, rt

1.3 Reagents: Water ; 0 °C

リファレンス

- Ni-Catalyzed carboxylation of aziridines en route to β-amino acids, Journal of the American Chemical Society, 2021, 143(13), 4949-4954

Synthetic Routes 28

はんのうじょうけん

リファレンス

- Reaction of allyl halides with diazomethane using copper salt catalysis, Chemische Berichte, 1966, 99(9), 2855-68

Synthetic Routes 29

Synthetic Routes 30

Synthetic Routes 31

はんのうじょうけん

リファレンス

- Synthesis of alkenes by elimination reactions, Science of Synthesis, 2010, 47, 771-881

Synthetic Routes 32

はんのうじょうけん

1.1 Reagents: Butyllithium Solvents: Diethyl ether

リファレンス

- Decomposition and electrophilic properties of nonfunctionalized monohalogenated carbenoids, Bulletin de la Societe Chimique de France, 1985, (5), 837-43

4-Pentenyl Chloride Raw materials

4-Pentenyl Chloride Preparation Products

4-Pentenyl Chloride 関連文献

-

Alberto Modelli Phys. Chem. Chem. Phys. 2003 5 2923

-

2. Thermal and induced decompositions of N-alkoxycarbonyldihydropyridines: end product analysis and EPR spectra of azacyclohexadienyl radicalsPaul A. Baguley,John C. Walton J. Chem. Soc. Perkin Trans. 2 1998 1423

928-50-7 (4-Pentenyl Chloride) 関連製品

- 2703773-05-9(2,6-dichloro-8-cyclopentyl-5-methyl-7H,8H-pyrido2,3-dpyrimidin-7-one)

- 149368-06-9(ALPHA-DELTA-UA-[1->3]-GLCNAC SODIUM SALT)

- 36957-90-1(Disiloxane, 1,1,3,3-tetramethyl-1,3-bis(1-methylethyl)-)

- 1935193-22-8(2-Amino-1,2-dicyclopropylethan-1-one)

- 33155-61-2(Tert-Butyl 2-(4-methoxyphenyl)acetate)

- 1247748-49-7(1-(5-bromothiophen-2-yl)hexane-1,3-dione)

- 927997-18-0(1-[(4-Methylphenyl)sulfonyl]indolin-6-amine)

- 2137766-40-4(rac-(1R,2R)-2-hydrazinylcyclopentan-1-ol dihydrochloride, trans)

- 1805574-46-2(Ethyl 3-bromo-5-methyl-4-nitrophenylacetate)

- 1797978-18-7(3-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]methyl}-1-(2-fluorophenyl)urea)

推奨される供給者

Suzhou Senfeida Chemical Co., Ltd

(CAS:928-50-7)5-CHLORO-1-PENTENE

清らかである:99%

はかる:200KG

価格 ($):問い合わせ

Amadis Chemical Company Limited

(CAS:928-50-7)4-Pentenyl Chloride

清らかである:99%/99%/99%

はかる:5g/10g/25g

価格 ($):413.0/616.0/1535.0